1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole
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Overview
Description
1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a 4-methylphenyl group and two phenyl groups, making it a highly aromatic and stable molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen cycloaddition, which can be catalyzed by copper(I) salts. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-4,5-diphenyl-1H-1,2,3-triazole: This compound has a methoxy group instead of a methyl group, which can affect its biological activity and chemical reactivity.
1-(4-Chlorophenyl)-4,5-diphenyl-1H-1,2,3-triazole: The presence of a chlorine atom can enhance the compound’s antimicrobial properties.
1-(4-Nitrophenyl)-4,5-diphenyl-1H-1,2,3-triazole: The nitro group can increase the compound’s electron-withdrawing ability, affecting its reactivity in substitution reactions.
Properties
CAS No. |
634604-14-1 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4,5-diphenyltriazole |
InChI |
InChI=1S/C21H17N3/c1-16-12-14-19(15-13-16)24-21(18-10-6-3-7-11-18)20(22-23-24)17-8-4-2-5-9-17/h2-15H,1H3 |
InChI Key |
PYDQSYWHEXTVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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